molecular formula C8H6BrNO B8644611 5-(Bromomethyl)furo[3,2-b]pyridine

5-(Bromomethyl)furo[3,2-b]pyridine

Cat. No.: B8644611
M. Wt: 212.04 g/mol
InChI Key: XPZHQNZZGNFDTE-UHFFFAOYSA-N
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Description

5-(Bromomethyl)furo[3,2-b]pyridine is a useful research compound. Its molecular formula is C8H6BrNO and its molecular weight is 212.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

IUPAC Name

5-(bromomethyl)furo[3,2-b]pyridine

InChI

InChI=1S/C8H6BrNO/c9-5-6-1-2-8-7(10-6)3-4-11-8/h1-4H,5H2

InChI Key

XPZHQNZZGNFDTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CO2)N=C1CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1.46 g (11.0 mmol) of 5-methylfuro[3,2b]pyridine (from Step 2) and 100 mg AIBN in 35 mL of CC14 was added 2.1 g (11.6 mmol) of NBS. The mixture was stirred at 75° C. under radiation from a 150 W spot light for 1 hr. Another portion of NBS was added (1.0 g) and the reaction was allowed to proceed for another 1.5 hr. The reaction was allowed to cool to r.t., diluted with aqueous NH4OAc 25% w/v (150 mL) and the mixture was extracted with EtOAc. The organic layer was dried over MgSO4 and concentrated. The resulting residue was purified by chromatography on silica gel eluted with 20-25 % EtOAc in hexane to give the title compound as a colorless oil.
Quantity
1.46 g
Type
reactant
Reaction Step One
Name
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
NH4OAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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